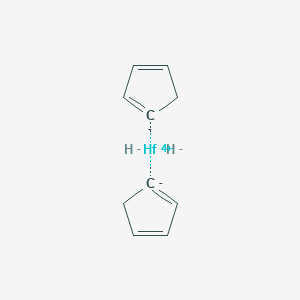

Bis(cyclopentadienyl)hafnium dihydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12Hf |

|---|---|

Molecular Weight |

310.69 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;hafnium(4+);hydride |

InChI |

InChI=1S/2C5H5.Hf.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+4;2*-1 |

InChI Key |

WFVYWYLCUSHYIU-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] |

Origin of Product |

United States |

Contextual Framework for Hafnocene Dihydride Chemistry

Significance of Group 4 Metallocene Dihydrides in Organometallic Research

Group 4 metallocene dihydrides, with the general formula (C₅H₅)₂MH₂ where M can be titanium (Ti), zirconium (Zr), or hafnium (Hf), are foundational reagents in organometallic chemistry. Their importance stems from the reactivity of the metal-hydride bond, which can readily undergo insertion reactions with a wide variety of unsaturated organic molecules, such as alkenes and alkynes. This reactivity forms the basis of hydrozirconation, a widely used synthetic methodology, and its less common but equally potent counterparts, hydrotitanation and hydrohafnation.

These dihydride complexes serve as pivotal precursors for the synthesis of a diverse array of other organometallic compounds. youtube.com The hydride ligands can be substituted to form metallocene alkyls, amides, and other derivatives, making them versatile starting materials. Furthermore, they are integral to the study of fundamental organometallic reaction mechanisms, including β-hydride elimination and reductive elimination. In the realm of materials science, these compounds and their derivatives are crucial as single-site catalyst precursors for olefin polymerization, allowing for precise control over polymer microstructure and properties.

Historical Development and Milestones in Hafnocene Hydride Synthesis and Reactivity

The field of Group 4 metallocene hydrides saw its genesis in the mid-20th century, following the landmark discovery of ferrocene. The initial synthesis and characterization of the dichloride precursors, such as hafnocene dichloride ((C₅H₅)₂HfCl₂), paved the way for the exploration of their hydride derivatives. masterorganicchemistry.com

A pivotal milestone in this area was the work of P. C. Wailes and H. Weigold, who, in a 1970 publication in the Journal of Organometallic Chemistry, detailed a systematic approach to the synthesis of zirconocene (B1252598) dihydride. wikipedia.orglibretexts.org This methodology was extended to its hafnium analogue. The most common and established laboratory synthesis for bis(cyclopentadienyl)hafnium dihydride involves the reduction of bis(cyclopentadienyl)hafnium dichloride. This transformation is typically achieved using a suitable hydride-donating reducing agent.

Common synthetic routes employ reagents such as lithium aluminum hydride (LiAlH₄) or sodium dihydridobis(2-methoxyethoxo)aluminate (Vitride) in an appropriate ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via the substitution of the two chloride ligands with hydride ligands, yielding the desired dihydride product.

The reactivity of hafnocene dihydride was subsequently explored, revealing its ability to add across carbon-carbon multiple bonds in a process termed hydrohafnation. This reaction, while mechanistically similar to the well-studied hydrozirconation, often exhibits different reactivity and selectivity profiles, which has become a subject of ongoing research.

Comparative Analysis with Analogous Zirconium and Titanium Systems

The chemical behavior of this compound is best understood in comparison to its lighter Group 4 congeners, titanocene (B72419) dihydride ((C₅H₅)₂TiH₂) and zirconocene dihydride ((C₅H₅)₂ZrH₂). While all three share a similar bent metallocene structure, their properties and reactivity are influenced by the nature of the central metal atom.

A key trend observed down the group is the increase in the strength of the metal-hydride bond from titanium to hafnium. This is reflected in their spectroscopic properties, such as the M-H stretching frequency in infrared (IR) spectroscopy, and in their chemical reactivity. The hafnium-hydride bond is generally less reactive (i.e., undergoes insertion reactions more slowly) than the zirconium-hydride bond, which in turn is less reactive than the titanium-hydride bond. This trend is often attributed to the lanthanide contraction, which results in zirconium and hafnium having very similar ionic radii and covalent chemistry, though hafnium typically forms stronger bonds.

Hafnocene-based catalysts, when used in olefin polymerization, tend to produce polymers with significantly higher molecular weights compared to their zirconium counterparts under similar conditions. nih.gov Furthermore, hafnocene dichloride is noted to be more resistant to reduction than its zirconium analog. masterorganicchemistry.com

| Property | (C₅H₅)₂TiH₂ | (C₅H₅)₂ZrH₂ | (C₅H₅)₂HfH₂ |

|---|---|---|---|

| Metal Center | Titanium (Ti) | Zirconium (Zr) | Hafnium (Hf) |

| General Reactivity | Highest | Intermediate | Lowest |

| IR M-H Stretch (ν(M-H), cm⁻¹) | ~1730 | ~1595 | ~1640 |

| M-H Bond Length (Å) | Data not readily available | ~1.78 | Data not readily available |

| H-M-H Bond Angle (°) | ~60 | ~100 | Data not readily available |

Note: Structural and spectroscopic data can vary depending on the physical state (solid-state vs. solution) and analytical method. The values presented are representative.

Current Research Landscape and Emerging Trends

The chemistry of this compound continues to be an active area of research, with several emerging trends. One significant area is its application in catalysis beyond polymerization. The in-situ generation of hafnocene hydride species from precursors like hafnocene difluoride is being exploited in novel synthetic methodologies. For instance, a palladium-catalyzed reductive cross-coupling of alkynes and aryl iodides utilizes a hafnocene hydride, formed in situ, to perform a hydrohafnation step, ultimately leading to the synthesis of trans-alkenes. nih.gov

Another frontier is the activation of small, traditionally inert molecules. The reactivity of hafnocene complexes, including hydride derivatives, has been investigated in the context of dinitrogen (N₂) functionalization. acs.org These studies aim to develop milder conditions for converting atmospheric nitrogen into valuable nitrogen-containing compounds, such as ammonia (B1221849) and organic amines. youtube.com Research into hafnocene-nitride complexes, which can be derived from dinitrogen cleavage, showcases the potential for building complex organic molecules from N₂. nih.gov

Furthermore, there is growing interest in immobilizing hafnium hydride species on solid supports, such as zeolites, to create robust and recyclable heterogeneous catalysts. nih.gov These supported catalysts aim to combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis, opening avenues for more sustainable chemical processes like the N-alkylation of amines with alcohols. nih.gov

Synthetic Methodologies and Precursor Chemistry of Bis Cyclopentadienyl Hafnium Dihydride

Reductive Pathways for Dihydride Formation

The formation of the Hf-H bond in bis(cyclopentadienyl)hafnium dihydride is accomplished through the reduction of a suitable hafnocene precursor, most commonly the dichloride. These reductive methods can be broadly categorized into direct reduction approaches and reactions involving hydrosilanes as a source of hydride.

Direct Reduction Approaches

Direct reduction of bis(cyclopentadienyl)hafnium dichloride is a common method for the preparation of the dihydride. This typically involves the use of powerful reducing agents capable of replacing the chloride ligands with hydride ligands. While hafnocene dichloride is known for its resistance to reduction, certain strong reducing agents can effectively facilitate this transformation.

One notable, albeit indirect, example of a reduction pathway involves the reaction of bis(cyclopentadienyl)hafnium dichloride with organodihydridostannate anions. This reaction leads to a reduction of the hafnium center, forming a stannylene complex rather than the simple dihydride. This highlights the challenges in achieving a clean direct reduction to the dihydride and the potential for competing reaction pathways.

Commonly employed reducing agents for similar transformations in organometallic chemistry include alkali metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). However, the specific conditions and efficacy of these reagents for the direct synthesis of this compound require careful consideration to avoid over-reduction or the formation of undesired byproducts.

Reactivity with Hydrosilanes as Hydride Sources

Hydrosilanes serve as an alternative source of hydride for the synthesis of this compound. The reaction between bis(cyclopentadienyl)hafnium dichloride and hydrosilanes can lead to the formation of the desired dihydride, often through a series of intermediate steps. This method is of particular interest due to the tunable reactivity of hydrosilanes and the potential for catalytic processes.

Research in the related field of catalytic dehydrocoupling of hydrosilanes using hafnocene complexes suggests the in-situ formation of hafnocene hydride species. While the primary focus of these studies is often on the formation of polysilanes, the underlying reactivity demonstrates the feasibility of using hydrosilanes to generate the Hf-H bond. The reaction likely proceeds through the initial formation of a silyl-hafnocene intermediate, followed by subsequent reaction with another equivalent of hydrosilane to yield the dihydride and a chlorosilane byproduct. The specific reaction conditions, such as solvent, temperature, and the nature of the hydrosilane, are critical parameters that influence the reaction rate and the yield of the dihydride.

Ligand Exchange and Metathesis Reactions in Synthesis

Ligand exchange and metathesis reactions provide a versatile and widely used route to this compound. These methods involve the reaction of a hafnocene precursor, typically the dichloride, with a source of hydride ions, leading to the substitution of the chloride ligands.

A prominent example of this approach is the reaction of bis(cyclopentadienyl)hafnium dichloride with two equivalents of a suitable metal hydride, such as sodium borohydride or lithium aluminum hydride. This salt metathesis reaction results in the formation of the dihydride and the corresponding metal chloride salt, which can often be removed by filtration.

Another important precursor for ligand exchange reactions is bis(cyclopentadienyl)hafnium bis(tetrahydroborate), which can be prepared from the dichloride. The tetrahydroborate ligands in this complex can be subsequently replaced to form other derivatives, and under specific conditions, can be a source for the formation of the dihydride. The choice of the hydride source and reaction conditions is crucial for achieving high yields and purity.

| Precursor | Reagent | Product | Byproduct |

| Cp₂HfCl₂ | 2 NaBH₄ | Cp₂Hf(BH₄)₂ | 2 NaCl |

| Cp₂HfCl₂ | 2 LiH | Cp₂HfH₂ | 2 LiCl |

| Cp₂Hf(BH₄)₂ | - | Cp₂HfH₂ + B₂H₆ | - |

Synthesis of Substituted and Bridged this compound Derivatives

The synthetic methodologies described above can be extended to produce a variety of substituted and bridged this compound derivatives. These modifications to the cyclopentadienyl (B1206354) ligands can significantly influence the steric and electronic properties of the resulting dihydride complex, impacting its reactivity and stability.

The synthesis of these derivatives typically begins with the preparation of the corresponding substituted or bridged bis(cyclopentadienyl)hafnium dichloride precursor. For instance, using alkyl-substituted cyclopentadienyl ligands, such as pentamethylcyclopentadienyl (Cp), leads to the formation of [Cp]₂HfCl₂. This substituted dichloride can then undergo reduction or ligand exchange reactions, analogous to the parent compound, to yield the corresponding dihydride, [Cp*]₂HfH₂.

Similarly, bridged or ansa-metallocenes, where the two cyclopentadienyl rings are linked by a bridging group (e.g., -CH₂CH₂-), can be synthesized. The corresponding ansa-hafnocene dichlorides serve as precursors to the bridged dihydrides. These bridged structures impart rigidity to the molecule and can influence its catalytic activity. The synthesis of these bridged dihydrides follows similar reductive or ligand exchange pathways as their unbridged counterparts.

Controlled Synthesis for Purity and Yield Optimization

Achieving high purity and optimizing the yield of this compound are critical for its application in further chemical transformations. The control of reaction parameters and the implementation of effective purification techniques are paramount.

Key factors influencing the outcome of the synthesis include the purity of the starting materials, particularly the bis(cyclopentadienyl)hafnium dichloride precursor, the choice of solvent, the reaction temperature, and the stoichiometry of the reagents. The exclusion of air and moisture is essential, as the dihydride is sensitive to both.

Purification of the product often involves recrystallization from a suitable solvent. The choice of solvent is critical to ensure that the dihydride is sufficiently soluble at elevated temperatures and sparingly soluble at lower temperatures, allowing for the separation of impurities. Careful control of the cooling rate during recrystallization can influence the size and quality of the resulting crystals.

Furthermore, the progress of the reaction and the purity of the final product can be monitored by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which can confirm the presence of the characteristic Hf-H bond.

| Parameter | Influence on Purity and Yield |

| Purity of Precursors | Impurities in starting materials can lead to side reactions and lower yields. |

| Solvent Choice | Affects solubility of reactants and products, influencing reaction rate and ease of purification. |

| Reaction Temperature | Can influence reaction rate and the formation of byproducts. |

| Stoichiometry | Precise control of reagent ratios is crucial to avoid incomplete reactions or the presence of unreacted starting materials. |

| Atmosphere | Strict exclusion of air and moisture is necessary to prevent decomposition of the product. |

| Purification Method | Recrystallization is a common and effective method for obtaining high-purity product. |

Fundamental Reaction Chemistry and Mechanistic Elucidation

H-H Bond Activation and Dihydrogen Exchange Processes

Bis(cyclopentadienyl)hafnium dihydride readily participates in H-H bond activation and dihydrogen exchange, processes that are fundamental to its role in hydrogenation catalysis. The mechanism involves the reversible activation of dihydrogen (H₂), which has been studied in related d⁰ zirconium and hafnium systems, often using isotopic labeling with deuterium (B1214612) (D₂). rsc.org

The process is understood to proceed through a highly ordered, four-centered transition state. rsc.orgresearchgate.net In this concerted step, the incoming H₂ molecule coordinates to the hafnium center, and simultaneously, the H-H bond is cleaved as a new Hf-H bond forms and a hydride ligand is eliminated as part of a new H₂ molecule. This facile, low-energy pathway allows for rapid exchange between the hydrides bound to the hafnium center and external dihydrogen or dideuterium, leading to isotopic scrambling (the formation of HD). Kinetic and computational studies on analogous dinitrogen functionalization reactions that involve H₂ support this 1,2-addition mechanism. rsc.orgresearchgate.net The reaction can be represented as:

Cp₂HfH₂ + D₂ ⇌ [Cp₂Hf(H)₂(D₂)]‡ ⇌ Cp₂HfD₂ + H₂ Cp₂HfH₂ + D₂ ⇌ [Cp₂Hf(H)(D)(HD)]‡ ⇌ Cp₂HfHD + HD

This reversible activation is a key characteristic of many hydrogenation catalysts, allowing for the delivery of hydrogen atoms to a substrate.

C-H Bond Activation and Functionalization Reactions

The activation of typically inert carbon-hydrogen (C-H) bonds is a significant challenge in chemistry, and complexes like Cp₂HfH₂ are capable of mediating such transformations. rsc.org This reactivity is characteristic of electron-deficient early transition metals and actinides and proceeds through a mechanism distinct from the oxidative addition common for late transition metals. nih.gov

C-H activation by d⁰ metallocene hydrides occurs via a concerted, four-center, four-electron σ-bond metathesis pathway. escholarship.org In this transition state, the C-H bond of the substrate interacts with the Hf-H bond of the complex. The C-H bond is cleaved, and the H-H bond is formed simultaneously with the new Hf-C bond.

Transition State for σ-Bond Metathesis:

The regioselectivity and stereoselectivity of C-H activation by d⁰ complexes are governed by the concerted nature of the σ-bond metathesis mechanism.

Regioselectivity : The reaction is highly sensitive to steric hindrance. The bulky bis(cyclopentadienyl) ligand framework dictates that the hafnium center preferentially interacts with the most accessible C-H bonds of a substrate. This leads to a general selectivity order of primary > secondary > tertiary for sp³ C-H bonds. escholarship.org This steric control allows for predictable functionalization at the least substituted positions of a hydrocarbon chain.

Stereoselectivity : C-H activation via σ-bond metathesis is a concerted process that typically proceeds with retention of configuration at the carbon center. The geometry of the four-centered transition state ensures that the new Hf-C bond is formed on the same face from which the hydrogen atom was abstracted, preventing inversion of stereochemistry at a chiral center.

Olefin and Alkyne Insertion Reactions

A hallmark reaction of Cp₂HfH₂ is the insertion of unsaturated molecules, such as olefins and alkynes, into the hafnium-hydride bond. This elementary step is fundamental to olefin polymerization and catalytic hydrogenation. wikipedia.org

The insertion of an olefin into the Hf-H bond is an intramolecular process known as migratory insertion. wikipedia.orgopenochem.org The mechanism involves two key stages:

Olefin Coordination : The unsaturated substrate first coordinates to the electron-deficient hafnium center. For the insertion to occur, the olefin and the hydride ligand must be cis-coplanar. openochem.org

Migratory Insertion : The reaction proceeds through a four-centered transition state where the hydride ligand migrates from the hafnium center to one of the olefin's carbon atoms, while the other carbon atom forms a bond with the hafnium. wikipedia.orgopenochem.org

Kinetic studies on the related Cp₂ZrH₂ system (where Cp is pentamethylcyclopentadienyl) show a primary kinetic isotope effect (kH/kD > 1) and substituent effects that are consistent with a rate-determining step involving hydride transfer to the coordinated olefin with a buildup of slight positive charge on the β-carbon. researchgate.net The reaction is generally fast and thermodynamically favored. ilpi.com

The stereochemistry of olefin insertion is highly predictable due to the concerted nature of the mechanism. The requirement for a syn-coplanar arrangement of the Hf-H bond and the C=C double bond in the transition state dictates that the insertion occurs with syn-stereochemistry. libretexts.org This means that the hydride and the hafnium metal fragment are added to the same face of the olefin double bond. libretexts.org This stereochemical control is crucial in asymmetric catalysis, where the creation of new stereocenters must be predictable.

Kinetic studies on the insertion of various olefins into the Hf-H bond of the sterically hindered Cp*₂HfH₂ complex have established a clear reactivity trend based on the steric profile of the substrate. researchgate.net

The data clearly show that less sterically hindered terminal olefins react fastest, while more substituted internal and branched olefins react more slowly. researchgate.net This trend underscores the significant role of sterics in controlling the reaction rates of migratory insertion for this hafnium complex.

Reactivity with Polar Substrates and Heteroatomic Reagents

This compound (Cp₂HfH₂) serves as a source of hydride for the reduction of various polar unsaturated functional groups. This reactivity is centered on the nucleophilic character of the hydride ligands, which can be transferred to the electrophilic carbon atom of carbonyls and other related functionalities. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the hafnium center to the carbonyl carbon, leading to the formation of a hafnium alkoxide intermediate. Subsequent workup, typically involving hydrolysis, liberates the corresponding alcohol.

The reactivity of Cp₂HfH₂ extends to a range of carbonyl-containing compounds, including aldehydes, ketones, and esters, though the reaction conditions and outcomes can vary. Aldehydes and ketones are generally reduced to primary and secondary alcohols, respectively. The reduction of esters is also possible, typically yielding primary alcohols after the reduction of the initially formed aldehyde intermediate.

While specific kinetic and extensive substrate scope studies for the parent Cp₂HfH₂ are not as widely documented as for other metal hydrides, the reactivity pattern is well-established in organometallic chemistry. The table below summarizes the expected products from the hydride transfer reactions of this compound with representative carbonyl compounds.

| Substrate | Functional Group | Product | Product Functional Group |

|---|---|---|---|

| Benzaldehyde | Aldehyde | Benzyl alcohol | Primary Alcohol |

| Acetophenone | Ketone | 1-Phenylethanol | Secondary Alcohol |

| Ethyl benzoate | Ester | Benzyl alcohol | Primary Alcohol |

| Benzamide | Amide | Benzylamine | Primary Amine |

This compound and its derivatives exhibit reactivity towards heteroatomic single bonds, notably N-H and B-H bonds. This reactivity is significant for the synthesis of novel organometallic complexes and for potential applications in catalysis, such as dehydrocoupling reactions.

N-H Bond Activation:

Research has shown that bis(pentamethylcyclopentadienyl)hafnium dihydride (Cp₂HfH₂), a close analogue of Cp₂HfH₂, reacts cleanly with ammonia (B1221849) (NH₃). nih.gov The reaction proceeds with the elimination of dihydrogen (H₂) and the formation of a hafnium amido hydride complex, Cp₂Hf(H)(NH₂). nih.gov This transformation represents a formal oxidative addition of the N-H bond to the hafnium center, followed by reductive elimination of H₂. The reaction does not proceed further to activate the remaining N-H bonds in the resulting amide ligand under the reported conditions. nih.gov

B-H Bond Activation:

The activation of B-H bonds by hafnocene complexes is relevant in the context of the dehydrocoupling of amine-borane adducts, which are of interest as chemical hydrogen storage materials. While direct studies with Cp₂HfH₂ are limited, the general reactivity pattern for transition metal hydrides involves interaction with the B-H bond of boranes. This can lead to the formation of hafnium boryl complexes and the release of H₂. Such reactions are pivotal in catalytic cycles for the formation of B-N polymers from amine-boranes. For instance, related group 4 metal complexes are known to catalyze the dehydrocoupling of amine-borane adducts like Me₂NH·BH₃ to form aminoboranes.

The table below outlines the products of N-H and potential B-H bond activation by hafnocene dihydrides.

| Reagent | Bond Activated | Hafnocene Precursor | Product | Byproduct | Reference |

|---|---|---|---|---|---|

| Ammonia (NH₃) | N-H | Cp₂HfH₂ | Cp₂Hf(H)(NH₂) | H₂ | nih.gov |

| Dimethylamine-borane (Me₂NH·BH₃) | B-H / N-H | Cp₂HfH₂ (postulated) | [Me₂N-BH₂]₂ (via catalysis) | H₂ | General Reactivity |

Small Molecule Activation (beyond C-H/H-H)

The activation of dinitrogen (N₂), a molecule with a very strong triple bond, is a significant challenge in chemistry. Hafnocene derivatives have been shown to be effective in binding and activating N₂. While Cp₂HfH₂ itself does not directly react with N₂ under standard conditions, its reduced congeners, often generated in situ, readily form dinitrogen complexes.

A key example is the dimeric hafnocene dinitrogen complex, [(η⁵-C₅Me₄H)₂Hf]₂(μ₂,η²:η²-N₂), which features a side-on bound, bridging N₂ ligand. nih.govacs.org X-ray diffraction studies have revealed a significantly elongated N-N bond length of 1.423(11) Å in this complex, indicating a high degree of N₂ activation. nih.gov

This activated dinitrogen complex undergoes facile hydrogenation upon exposure to dihydrogen (H₂) at room temperature and atmospheric pressure. nih.govacs.org The reaction involves the 1,2-addition of H₂ across the Hf-N bonds, resulting in the formation of the corresponding hydrido hafnocene diazenido complex, [(η⁵-C₅Me₄H)₂HfH]₂(μ₂,η²:η²-N₂H₂). nih.govacs.org This reaction provides a rare example of N₂ hydrogenation mediated by a hafnium complex. Kinetic studies have shown that the hafnocene complex hydrogenates dinitrogen approximately four times faster than its zirconium analogue. nih.gov

The mechanism of this hydrogenation is consistent with a 1,2-addition involving a highly ordered, four-centered transition state. rsc.org This process highlights the ability of the hafnocene framework to facilitate the challenging transformation of N₂ into more reduced nitrogen species.

| Hafnocene Complex | Reagent | Conditions | Product | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [(η⁵-C₅Me₄H)₂Hf]₂(μ₂,η²:η²-N₂) | H₂ (1 atm) | 23 °C | [(η⁵-C₅Me₄H)₂HfH]₂(μ₂,η²:η²-N₂H₂) | N-N bond length: 1.423(11) Å in starting complex | nih.govacs.org |

The reaction of this compound derivatives with carbon monoxide (CO) provides insights into the fundamental steps of CO reduction, relevant to processes like Fischer-Tropsch synthesis. The insertion of CO into a metal-hydride bond is a key step in these transformations.

Studies on the pentamethylcyclopentadienyl analogue, Cp₂HfH₂, have shown that it reacts with CO at low temperatures (e.g., -41 °C) to form a carbonyl dihydride complex, Cp₂Hf(CO)(H)₂. nih.gov Upon warming to above -10 °C, this thermally unstable intermediate undergoes a series of reactions, leading to a mixture of products. nih.gov These products include a hafnium methoxide (B1231860) complex, cis- and trans-ethenediolate complexes, and an ethanediolate complex, demonstrating C-C bond formation and the reduction of CO. nih.gov

The formation of these products is proposed to proceed through a transient formyl intermediate, Cp*₂Hf(CHO)H, resulting from the migratory insertion of CO into a Hf-H bond. Although this formyl complex is not directly observed, its formation is a critical mechanistic step. The subsequent reactions of this intermediate lead to the observed C-C coupled and further reduced products.

| Hafnocene Precursor | Reaction Conditions | Intermediate (Proposed) | Final Products | Reference |

|---|---|---|---|---|

| Cp₂HfH₂ | 1. CO, -41 °C 2. Warm to > -10 °C | Cp₂Hf(CHO)H | Cp₂Hf(H)(OCH₃) [Cp₂HfH]₂(μ-OCH=CHO) Cp*₂Hf(OCH₂CH₂O) | nih.gov |

The activation and functionalization of carbon dioxide (CO₂) are of great interest for the synthesis of value-added chemicals from an abundant C1 feedstock. The insertion of CO₂ into metal-hydride bonds to form metal formate (B1220265) complexes is a well-established elementary step in the catalytic hydrogenation of CO₂ to formic acid and other reduced products.

While specific studies detailing the reaction of Cp₂HfH₂ with CO₂ are not extensively reported, the expected reactivity involves the insertion of the CO₂ molecule into one of the Hf-H bonds. This reaction would lead to the formation of a hafnium hydrido formate complex, Cp₂Hf(H)(OCHO). The mechanism of this insertion is generally considered to be an outer-sphere process, involving the nucleophilic attack of the hydride ligand on the electrophilic carbon atom of CO₂.

This initial insertion product can potentially undergo further reactions. For instance, in related systems, dinitrogen complexes of hafnocene have been shown to react with CO₂ to yield substituted hydrazine (B178648) derivatives, demonstrating that the hafnocene framework can facilitate the coupling of small molecules. acs.org The reactivity of Cp₂HfH₂ with CO₂ represents a potential entry point for the catalytic reduction and functionalization of this important small molecule.

| Hafnocene Precursor | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| Cp₂HfH₂ | CO₂ | Cp₂Hf(H)(OCHO) (Hafnium hydrido formate) | 1,2-Insertion |

Redox Processes and Their Influence on Reactivity

The reactivity of this compound (Cp₂HfH₂) is significantly influenced by redox processes, which involve changes in the oxidation state of the hafnium center. Although Cp₂HfH₂ features hafnium in its highest stable oxidation state (Hf(IV)), and is therefore not readily oxidized further, its derivatives and related hafnocene complexes exhibit a rich redox chemistry that informs our understanding of its reactivity.

The hafnocene framework, Cp₂Hf, is generally more resistant to reduction compared to its lighter analogue, zirconocene (B1252598). wikipedia.org However, the generation of low-valent hafnium species from Hf(IV) precursors is a key step in many catalytic and stoichiometric transformations. For instance, the reduction of hafnium chloride complexes supported by ancillary ligands can yield Hf(II) species. rwth-aachen.de These reduced complexes are highly reactive and can activate a variety of small molecules.

One of the key areas where the redox chemistry of hafnocene complexes is crucial is in the functionalization of dinitrogen (N₂). researchgate.netrsc.org Although Cp₂HfH₂ itself is not typically used for direct N₂ activation, related hafnocene complexes can be reduced to form dinitrogen complexes where the hafnium center is in a lower oxidation state. In these complexes, the coordinated N₂ molecule can be functionalized, for example, by reaction with H₂ to form N-H bonds. rsc.org This process involves a formal oxidation of the hafnium center as the N-N bond is cleaved and new bonds are formed.

The influence of redox processes on reactivity can be summarized in the following table:

| Redox Process | Hafnium Oxidation State Change | Consequence on Reactivity | Example Reaction Type |

| Reduction of Hf(IV) precursor | Hf(IV) → Hf(II) / Hf(III) | Generation of a coordinatively unsaturated and electron-rich metal center capable of activating substrates. | Dinitrogen activation, Reductive elimination |

| Oxidation of Hf(II) | Hf(II) → Hf(IV) | Formation of stable Hf(IV) products after substrate functionalization. | Oxidative addition, N-H bond formation from N₂ |

This table illustrates the central role of redox changes in enabling the catalytic and stoichiometric reactivity of hafnium complexes derived from or related to the Cp₂Hf framework.

Furthermore, oxidation can also occur at the ligands attached to the hafnium center. While the hydride ligands in Cp₂HfH₂ are susceptible to protonolysis rather than direct oxidation, other ligands in hafnocene derivatives can undergo oxidation. For example, hafnocene complexes with phenyl or other organic ligands can react with oxidizing agents, leading to functionalization of the ligand.

β-Hydride Elimination and its Role in Reaction Pathways

β-Hydride elimination is a fundamental process in organometallic chemistry that plays a critical role in the reaction pathways of derivatives of this compound, particularly hafnocene alkyls formed from it. wikipedia.orgilpi.com This reaction involves the transfer of a hydrogen atom from the β-carbon of an alkyl ligand to the metal center, resulting in the formation of a metal hydride and an alkene. chemeurope.com

For β-hydride elimination to occur, several conditions must be met:

The alkyl ligand must possess a hydrogen atom on the carbon atom beta to the metal center.

The metal complex must have a vacant coordination site available to accept the incoming hydride. ilpi.com

The M-C-C-H dihedral angle must be able to adopt a syn-coplanar arrangement to facilitate the transfer of the β-hydrogen to the metal center.

The general mechanism for β-hydride elimination from a hafnocene alkyl complex is depicted below:

This process is the microscopic reverse of olefin insertion into a metal-hydride bond, a key step in hydrohafnation reactions. The equilibrium between the alkyl complex and the alkene-hydride intermediate is often rapid and reversible. ilpi.com

The role of β-hydride elimination is particularly significant in olefin polymerization catalyzed by hafnocene-based systems. In this context, it acts as a primary chain termination or chain transfer pathway, which controls the molecular weight of the resulting polymer. wikipedia.orgchemeurope.com After the insertion of an olefin into the Hf-alkyl bond, a β-hydride elimination can occur from the growing polymer chain, releasing an α-olefin with a vinyl end group and regenerating a hafnocene hydride species that can initiate a new polymer chain.

The propensity for β-hydride elimination in hafnocene alkyls is influenced by both electronic and steric factors. As a d⁰ metal center, Hf(IV) in Cp₂Hf(R)H is less prone to β-hydride elimination than later transition metals with available d-electrons. wikipedia.org However, the process is still a key mechanistic step. A study focusing on zirconocene and hafnocene alkyl hydride derivatives has provided detailed kinetic and thermodynamic data on this process, highlighting the factors that influence the rate of both olefin insertion and β-hydride elimination.

Reaction Kinetics and Selectivity Control

The study of reaction kinetics provides crucial insights into the mechanisms of reactions involving this compound and its derivatives, while selectivity control is essential for their application in synthesis.

Kinetic studies of reactions involving hafnocene complexes have elucidated the factors that govern reaction rates. For instance, in the context of dinitrogen functionalization by hafnocene complexes, kinetic measurements have been consistent with a highly ordered, four-centered transition state for the 1,2-addition of H₂ across the Hf-N bond. rsc.org

For reactions involving β-hydride elimination from hafnocene alkyl hydrides, kinetic analysis has revealed the relative rates of competing processes. The balance between the rate of olefin insertion into the Hf-H or Hf-alkyl bond and the rate of β-hydride elimination is a critical factor in determining the outcome of catalytic reactions like olefin polymerization. This balance can be influenced by the structure of the cyclopentadienyl (B1206354) ligands and the nature of the olefin substrate.

Selectivity is a major consideration in reactions utilizing Cp₂HfH₂ and its derivatives. In hydrohafnation reactions, where Cp₂Hf(H)Cl (often generated in situ) adds across a double or triple bond, regioselectivity is a key issue. The addition of the Hf-H bond to unsymmetrical alkenes or alkynes typically proceeds with high selectivity, placing the hafnium atom at the sterically least hindered position.

Furthermore, stereoselectivity can be achieved in reactions involving hafnocene derivatives. While enantioselective β-hydride elimination is a developing area, primarily explored with other metals like palladium, the principles of using chiral ligands to control the stereochemical outcome of a reaction are well-established. nih.gov For hafnocene-based catalysts, the use of chiral ansa-metallocene frameworks, where the two cyclopentadienyl rings are bridged, can impart stereocontrol in reactions such as asymmetric hydrogenation or polymerization.

The table below summarizes key kinetic and selectivity parameters in reactions related to this compound.

| Reaction Type | Key Kinetic Parameter | Factors Influencing Selectivity |

| Olefin Polymerization | Rate of propagation vs. Rate of β-hydride elimination | Ligand structure (sterics and electronics), olefin concentration, temperature |

| Hydrohafnation | Rate of olefin insertion | Steric hindrance of the olefin, electronic properties of the hafnocene |

| Dinitrogen Functionalization | Activation energy for H₂ addition | Nature of the ancillary ligands, reaction conditions |

This table provides a summary of the interplay between kinetics and selectivity in key transformations involving hafnocene systems.

Catalytic Applications and Catalytic Cycle Analysis

Olefin Polymerization and Copolymerization Catalysis

Bis(cyclopentadienyl)hafnium dihydride, in conjunction with a cocatalyst, serves as a precursor to highly active catalysts for the polymerization of olefins. The electronic and steric environment around the hafnium center can be finely tuned to control the properties of the resulting polymers.

The activation of the precatalyst, this compound (Cp₂HfH₂), is a critical step in initiating olefin polymerization. This process typically involves the reaction of the hafnium dihydride with a cocatalyst, most commonly an aluminoxane such as methylaluminoxane (B55162) (MAO), or a borane (B79455) or borate (B1201080) Lewis acid.

The primary role of the activator is to abstract one of the hydride ligands from the hafnium center, generating a cationic, coordinatively unsaturated hafnium species. This electrophilic metal center is the active catalyst responsible for coordinating and inserting olefin monomers. In the case of MAO, the activation process is complex and is believed to involve the formation of various alkylated and cationic hafnium species. The resulting active species is a 14-electron [Cp₂HfH]⁺ cation, which is highly reactive towards olefins.

It is important to note that hafnocenes, in general, have a higher propensity to form heterodinuclear adducts with aluminum alkyls, which can act as dormant intermediates in the polymerization process. rsc.org

Once the active cationic hafnium species is formed, the polymerization proceeds via a coordination-insertion mechanism. An olefin monomer coordinates to the vacant site on the hafnium center, followed by migratory insertion into the hafnium-hydride or hafnium-alkyl bond. This process is repeated, leading to the growth of the polymer chain.

Chain termination, which limits the molecular weight of the polymer, can occur through several pathways:

β-Hydride Elimination: This is a common termination pathway where a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the metal center, releasing the polymer with a terminal double bond and regenerating a hafnium hydride species.

Chain Transfer to Monomer: The growing polymer chain can be transferred to an incoming monomer molecule.

Chain Transfer to Cocatalyst: Transfer of the polymer chain to the aluminum cocatalyst is a significant termination route, particularly with trimethylaluminum. rsc.org This results in an aluminum-capped polymer and a regenerated hafnium species. The use of bulkier aluminum alkyls can reduce the likelihood of this event. rsc.org

The choice of cocatalyst can significantly influence the dominant termination pathway. rsc.org

The molecular weight and microstructure of the polymer are crucial determinants of its physical properties. With this compound-based catalysts, these parameters can be controlled by manipulating the reaction conditions and the choice of cocatalyst.

The molecular weight of the resulting polymer is inversely related to the rate of chain termination relative to the rate of propagation. Therefore, conditions that favor chain transfer, such as higher temperatures or the presence of certain chain transfer agents, will lead to lower molecular weight polymers. The nature of the cocatalyst has a marked effect on the polymer's molecular weight. For instance, hafnocene systems activated with MAO tend to produce lower molecular weight polymers compared to those activated with borate systems, due to a higher probability of chain transfer to aluminum. rsc.org

The microstructure of the polymer, including branching and the incorporation of comonomers, is also influenced by the catalyst system and polymerization conditions.

| Cocatalyst System | Resulting Polymer Molecular Weight (Mn) |

| MAO | Low |

| Borate/TIBAL | Medium |

| MAO/BHT | High |

This table illustrates the general trend of molecular weight control based on the cocatalyst used with hafnocene systems. rsc.org

The stereochemistry of the polymer is determined by the arrangement of the monomer units along the polymer chain. Metallocene catalysts, including those derived from this compound, can exhibit high stereoselectivity. Specifically, Cₛ-symmetric hafnocenes are known to produce syndiotactic polypropylene, where the methyl groups on the polymer backbone alternate in their stereochemical orientation. acs.orgacs.org

The stereocontrol arises from the specific geometry of the active catalyst site, which dictates the orientation of the incoming propylene (B89431) monomer during the insertion step. The ligand framework of the metallocene plays a crucial role in directing the stereochemistry of the polymerization. For some hafnocene systems, the syndioselectivity has been found to be influenced by distal ligand substituents. acs.org

This compound-based catalysts are also effective for the copolymerization of ethylene (B1197577) with α-olefins. The efficiency of copolymerization and the degree of comonomer incorporation are dependent on the nature of the catalyst, the comonomer, and the polymerization conditions.

Hafnium-based catalysts often exhibit different copolymerization behavior compared to their zirconium analogues. The ability of the catalyst to incorporate bulkier α-olefins is a key factor in producing copolymers with desired properties, such as lower density and improved flexibility. The relative reactivity of the monomers towards the catalyst center determines the composition of the resulting copolymer.

Hydrogenation and Dehydrogenation Catalysis

Beyond olefin polymerization, this compound demonstrates catalytic activity in hydrogenation and dehydrogenation reactions. These processes are fundamental in organic synthesis for the saturation and desaturation of chemical bonds.

Research has shown that this compound can catalyze the chemoselective reduction of polycarbonyl compounds. researchgate.netresearchgate.net For example, in the presence of an alcohol as a hydrogen source, it can selectively reduce a keto-aldehyde at the aldehyde group. researchgate.netresearchgate.net This selectivity is a valuable attribute in the synthesis of complex organic molecules. The catalytic cycle for these transfer hydrogenation reactions is believed to involve the formation of a hafnium alkoxide intermediate, followed by hydride transfer to the carbonyl substrate.

Furthermore, the equilibrium between Cp₂HfH₂ and Cp₂Hf(C₆H₅)H in a benzene (B151609) solution with dihydrogen suggests its potential role in hydrogenation and dehydrogenation processes involving C-H bond activation.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination)

There is no specific information available in the search results regarding the application of this compound as a catalyst for hydrofunctionalization reactions such as hydrosilylation or hydroamination.

Oligomerization and Dimerization Catalysis

The use of this compound for catalytic oligomerization or dimerization of olefins is not documented in the provided search results. While the compound is known to react stoichiometrically with certain alkynes to form stable hafnacyclopentadiene metallacycles, this does not represent a catalytic oligomerization pathway. researchgate.net

No data is available regarding the regioselectivity or product distribution for oligomerization reactions catalyzed by this compound.

Mechanistic information on oligomer formation involving this compound is not available in the search results.

Catalyst Design Principles for Enhanced Activity and Selectivity

The search results contain general principles for catalyst design in fields like CO₂ hydrogenation and de novo enzyme mimics but lack specific information on design principles aimed at enhancing the activity and selectivity of this compound or its derivatives. nih.govnih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a cornerstone technique for probing the structure and dynamics of bis(cyclopentadienyl)hafnium dihydride in solution. Through the analysis of various NMR experiments, detailed information about the hydrogen and carbon environments, as well as dynamic exchange processes, can be obtained.

¹H NMR and Coupling Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the proton nuclei. The spectrum is characterized by two main resonances: one for the protons of the cyclopentadienyl (B1206354) (Cp) rings and another for the hydride (Hf-H) ligands.

The hydride ligands, being directly bonded to the hafnium center, exhibit a distinct resonance. The chemical shift of the hydride signal is highly sensitive to the electronic environment around the metal center. Due to the interaction with the nuclear spin of the hafnium isotopes with non-zero spin, the hydride signal may exhibit satellite peaks, providing valuable information about the Hf-H bond.

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopentadienyl (C₅H₅) | Varies | Singlet |

| Hydride (Hf-H) | Varies | Singlet (may show satellites) |

Note: Specific chemical shifts can vary depending on the solvent and temperature.

Coupling between the hydride protons and other nuclei, if present, can offer further structural insights. However, in many cases, the hydride signal appears as a singlet due to rapid exchange processes or the absence of nearby magnetically active nuclei.

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum typically shows a single resonance for the ten equivalent carbon atoms of the two cyclopentadienyl rings. The chemical shift of this signal is indicative of the π-bonded nature of the Cp ligands to the hafnium center.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Cyclopentadienyl (C₅H₅) | Varies |

Note: The exact chemical shift is dependent on the solvent and experimental conditions.

Dynamic NMR Studies for Exchange Phenomena

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating dynamic processes such as ligand exchange in this compound. In particular, DNMR can be used to study the exchange of the hydride ligands.

At low temperatures, the exchange between the two hydride ligands may be slow on the NMR timescale, potentially leading to distinct signals for each hydride if they are in chemically non-equivalent environments. As the temperature is increased, the rate of exchange increases. This can lead to broadening of the hydride signals, followed by coalescence into a single, sharp resonance at higher temperatures. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the rate constants and activation parameters for the hydride exchange process can be determined. This provides valuable insights into the mechanism of this dynamic process.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes (e.g., Hf-H stretches)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of this compound. Of particular importance is the identification of the hafnium-hydride (Hf-H) stretching vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. The Hf-H stretching vibration is also typically Raman active. The combination of both IR and Raman data can aid in the assignment of vibrational modes based on their symmetry properties.

Table 3: Typical Vibrational Frequencies for the Hf-H Stretch in this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Hf-H Stretch | Varies | Varies |

Note: The observed frequencies can be affected by the physical state of the sample (solid, solution) and intermolecular interactions.

X-ray Diffraction and Neutron Diffraction for Solid-State Geometries

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most common method for determining the solid-state structure of crystalline compounds like this compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated.

From this map, the positions of the hafnium and carbon atoms can be determined with high precision. This allows for the accurate measurement of key structural parameters, including:

Hf-C bond lengths: These distances provide insight into the nature of the bonding between the hafnium center and the cyclopentadienyl rings.

C-C bond lengths within the Cp rings: These values can indicate the degree of aromaticity and the electronic effects of coordination to the metal.

While X-ray diffraction is excellent for locating heavier atoms, precisely determining the positions of the very light hydrogen atoms (hydrides) can be challenging due to their low scattering of X-rays.

For a more accurate determination of the hydride ligand positions, neutron diffraction is the preferred technique. Neutrons are scattered by the atomic nucleus, and the scattering cross-section of hydrogen is comparable to that of heavier elements. Therefore, neutron diffraction experiments can provide highly accurate Hf-H bond lengths and H-Hf-H bond angles, offering a complete and detailed picture of the solid-state structure of this compound.

Table 4: Illustrative Crystallographic Data for a Bis(cyclopentadienyl)metal Dihydride Complex

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| β (°) | Varies |

| Hf-C(Cp)avg (Å) | Varies |

| C-C(Cp)avg (Å) | Varies |

| ∠Cp(centroid)-Hf-Cp(centroid) (°) | Varies |

Note: This is an illustrative table; specific values for this compound would be obtained from experimental data.

Neutron Diffraction for Hydride Location

The precise determination of the positions of hydride ligands in transition metal complexes presents a significant challenge for X-ray diffraction techniques. This is due to the low scattering power of hydrogen atoms for X-rays, especially when in the presence of a heavy metal like hafnium. Neutron diffraction, however, offers a powerful solution to this problem. osti.gov Unlike X-rays, neutrons are scattered by the atomic nucleus, and the scattering length of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier metals. osti.gov This makes neutron diffraction an ideal method for accurately locating hydride ligands and determining precise metal-hydrogen bond lengths and angles.

While a single-crystal neutron diffraction study specifically on this compound is not extensively reported in the literature, studies on related hafnium-hydrogen systems and other metal hydrides unequivocally demonstrate the capability of this technique. researchgate.net For instance, in situ neutron diffraction has been used to study the hafnium-hydrogen system at various compositions and temperatures, leading to the identification of new hafnium hydride phases and the determination of their crystal structures. researchgate.net

A neutron diffraction study on a related compound, bis(methylcyclopentadienyl)hafnium bis(tetrahydroborate), ((η⁵-CH₃C₅H₄)₂Hf(BH₄)₂), has provided detailed structural information, showcasing the power of this technique in elucidating the bonding and molecular dynamics in complex hydrides. acs.org In a hypothetical neutron diffraction experiment on this compound, a single crystal of the deuterated analogue, Cp₂HfD₂, would likely be used to minimize the incoherent scattering from hydrogen. The data collected would allow for the unambiguous location of the deuterium (B1214612) atoms, confirming the geometry of the HfH₂ unit and providing precise Hf-D bond distances and the D-Hf-D bond angle.

The experimental setup for such a study would involve a specialized neutron source, such as a spallation neutron source or a nuclear reactor, and a single-crystal diffractometer. osti.govictp.it Data collection can be time-intensive, sometimes requiring several days to accumulate a sufficient number of reflections for a high-resolution structure determination. osti.gov The resulting data would be crucial for validating theoretical calculations and understanding the nature of the hafnium-hydride bond.

Table 1: Comparison of X-ray and Neutron Diffraction for Hydride Location

| Feature | X-ray Diffraction | Neutron Diffraction |

| Interaction | Interacts with electron cloud | Interacts with atomic nucleus |

| Scattering of Hydrogen | Very weak, especially with heavy metals | Strong, comparable to heavy metals |

| Hydride Location | Imprecise or inferred | Precise and direct |

| Bond Lengths (M-H) | Less accurate | Highly accurate |

| Isotope Requirement | Not required | Often uses deuterium (D) to reduce incoherent scattering |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. In the context of this compound, which is a diamagnetic d⁰ complex, the compound itself is EPR-silent. However, EPR spectroscopy becomes an invaluable tool for detecting and characterizing paramagnetic intermediates that may be formed during its chemical reactions. rsc.orgnih.gov

Reactions of hafnocene dihydride, such as reduction processes or reactions with radical species, could potentially lead to the formation of hafnium(III) species (a d¹ system) or other paramagnetic adducts. These transient species are often highly reactive and present in low concentrations, making them difficult to study by other techniques. EPR spectroscopy offers the sensitivity to detect these intermediates and provide detailed information about their electronic structure. rsc.orgrsc.org

For example, if a one-electron reduction of Cp₂HfH₂ were to occur, it would generate the paramagnetic hafnocene dihydride anion, [Cp₂HfH₂]⁻. An EPR spectrum of this species would be characterized by a g-tensor and hyperfine coupling constants. The g-values would provide insight into the electronic environment of the hafnium center, while hyperfine coupling to the ¹H of the hydride ligands and potentially the ¹⁷⁷Hf and ¹⁷⁹Hf isotopes (both with non-zero nuclear spins) would give direct evidence for the presence and nature of the metal-hydride interaction in the paramagnetic state.

While specific EPR studies on paramagnetic intermediates derived directly from this compound are not prominent in the literature, the application of this technique to other dihydride complexes illustrates its potential. For instance, EPR spectroscopy has been successfully used to detect and characterize a paramagnetic Mo(III) dihydride intermediate involved in electrocatalytic hydrogen evolution. rsc.orgnih.gov This study demonstrated how EPR, in conjunction with theoretical calculations, could elucidate the electronic and geometric structure of a transient species. rsc.org Similarly, EPR has been employed to study radical reactions of fullerene derivatives, showcasing its utility in understanding reaction mechanisms involving radical species. researchgate.net

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a fundamental analytical technique for the precise determination of the molecular weight and elemental composition of a compound. nih.govresearchgate.net For this compound, HRMS would serve to confirm its molecular identity and purity. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to within a few parts per million), the elemental formula can be unequivocally determined, distinguishing it from compounds with similar nominal masses.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak. This pattern arises from the natural abundance of hafnium isotopes (¹⁷⁴Hf, ¹⁷⁶Hf, ¹⁷⁷Hf, ¹⁷⁸Hf, ¹⁷⁹Hf, ¹⁸⁰Hf) and carbon-13. The relative intensities of these isotopic peaks in the experimental spectrum can be compared with a theoretically calculated pattern to provide strong evidence for the presence of hafnium and confirm the compound's identity.

Table 2: Major Naturally Occurring Isotopes of Hafnium

| Isotope | Natural Abundance (%) |

| ¹⁷⁴Hf | 0.16 |

| ¹⁷⁶Hf | 5.26 |

| ¹⁷⁷Hf | 18.60 |

| ¹⁷⁸Hf | 27.28 |

| ¹⁷⁹Hf | 13.62 |

| ¹⁸⁰Hf | 35.08 |

Other Advanced Spectroscopic Probes (e.g., XAS, XPS)

Beyond the core techniques, a suite of other advanced spectroscopic methods can provide deeper insights into the electronic and structural properties of this compound.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. nih.gov For Cp₂HfH₂, an XAS experiment would be tuned to the hafnium L-edge. The resulting spectrum has two main regions:

X-ray Absorption Near-Edge Structure (XANES): The shape and energy of the absorption edge in the XANES region are sensitive to the oxidation state and coordination geometry of the hafnium center. researchgate.net The XANES spectrum of Cp₂HfH₂ could be compared to that of standards like HfO₂ or Cp₂HfCl₂ to confirm the +4 oxidation state of hafnium. researchgate.netresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): Oscillations past the absorption edge in the EXAFS region contain information about the local atomic environment of the hafnium atom. researchgate.net Analysis of the EXAFS data can yield precise information on the coordination number and the distances to neighboring atoms (i.e., the carbon atoms of the cyclopentadienyl rings and the hydride ligands).

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within a material. aps.orgresearchgate.net An XPS study of this compound would involve irradiating a sample with X-rays and measuring the kinetic energies of the ejected core-level electrons.

The binding energies of the Hf 4f electrons are characteristic of the hafnium oxidation state. researchgate.netustc.edu.cn For Cp₂HfH₂, the Hf 4f spectrum would show a doublet (4f₇/₂ and 4f₅/₂) with binding energies consistent with Hf(IV). researchgate.net This technique is particularly useful for detecting surface oxidation. For example, exposure of the compound to air would likely result in the formation of hafnium oxides on the surface, which would be detectable as new peaks at higher binding energies in the Hf 4f spectrum. researchgate.net XPS can also provide information on the other elements present, such as carbon, through analysis of their respective core-level spectra.

Table 3: Summary of Advanced Spectroscopic Probes for Cp₂HfH₂

| Technique | Information Obtained |

| XAS (XANES) | Hafnium oxidation state, coordination geometry |

| XAS (EXAFS) | Hf-C and Hf-H bond distances, coordination number |

| XPS | Elemental composition, hafnium oxidation state, surface chemistry |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory has proven to be a powerful tool for probing the electronic environment of Bis(cyclopentadienyl)hafnium dihydride, offering insights into its stability and reactivity. These studies are crucial for understanding the nature of the metal-ligand interactions that govern the compound's chemistry.

Orbital Analysis and Electron Density Distribution

At the heart of Cp₂HfH₂'s chemistry lies its electronic structure, which can be described through molecular orbital (MO) analysis. As a Group 4 metallocene with a d⁰ electron configuration, the hafnium center is formally in a +4 oxidation state. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. In Cp₂HfH₂, the HOMO is primarily centered on the Hf-H bonds, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is predominantly of Hf d-orbital character, localized in the region between the hydride ligands, making it susceptible to nucleophilic attack. This electronic arrangement is fundamental to its role in various catalytic processes.

Electron density maps provide a visual representation of the electron distribution within the molecule. For Cp₂HfH₂, these maps show a high concentration of electron density on the cyclopentadienyl (B1206354) rings and the hydride ligands, consistent with the anionic nature of these ligands. The distribution of electron density around the hafnium center is, as expected, relatively low, reflecting its high oxidation state. The bonding between the hafnium and the cyclopentadienyl ligands is characterized by significant orbital overlap, indicative of strong covalent character.

Bond Dissociation Energies (BDEs) and Energetics

The strength of the chemical bonds within this compound is a critical factor in its thermal stability and reactivity. DFT calculations have been employed to determine the bond dissociation energies (BDEs) of the Hf-H bonds. These calculations provide a quantitative measure of the energy required to homolytically cleave these bonds. The calculated Hf-H BDE is a significant indicator of the compound's ability to participate in reactions involving hydrogen transfer.

| Bond | Calculated Bond Dissociation Energy (kcal/mol) |

| Hf-H | Data not available in search results |

Ab Initio Calculations for Reaction Pathway Mapping and Transition State Characterization

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for mapping the potential energy surfaces of chemical reactions involving Cp₂HfH₂. These calculations allow for the detailed characterization of reaction pathways, including the identification of transition states and the determination of activation energies.

For instance, in reactions such as olefin insertion into an Hf-H bond, a key step in many polymerization catalysts, ab initio methods can trace the geometric and energetic changes as the reactants approach, form a transition state, and yield the product. The transition state is a critical point on the reaction coordinate, representing the energy maximum along the lowest energy path from reactants to products. Characterizing its geometry and energy provides crucial insights into the reaction mechanism and kinetics.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Ethylene (B1197577) insertion into Hf-H bond (example) | Data not available in search results |

Molecular Dynamics Simulations for Solution-Phase Behavior and Reactivity Prediction

While gas-phase calculations provide fundamental insights, the behavior of this compound in solution is of greater practical relevance. Molecular dynamics (MD) simulations can model the dynamic behavior of Cp₂HfH₂ in the presence of solvent molecules. These simulations account for the explicit interactions between the solute and the solvent, providing a more realistic picture of its structure, dynamics, and reactivity in a condensed phase.

MD simulations can reveal how solvent molecules arrange around the Cp₂HfH₂ complex and how this solvation shell influences its conformational dynamics and the accessibility of its reactive sites. For example, in a solvent like tetrahydrofuran (B95107) (THF), the simulation can track the interactions between the THF oxygen atoms and the electron-deficient hafnium center, as well as the interactions with the hydride and cyclopentadienyl ligands. This information is vital for predicting how the solvent might mediate a chemical reaction.

Ligand Field Theory and Crystal Field Theory Applications

Ligand Field Theory (LFT) and the simpler Crystal Field Theory (CFT) are models used to describe the electronic structure of transition metal complexes. For this compound, which has a d⁰ electron configuration on the hafnium center, the application of these theories is primarily conceptual.

In a hypothetical dⁿ complex, the ligands create an electrostatic field that splits the degeneracy of the metal's d-orbitals. In the bent metallocene structure of Cp₂HfH₂, the d-orbitals split into a unique pattern. Although there are no d-electrons to occupy these orbitals in the ground state of Cp₂HfH₂, the energies and symmetries of these virtual orbitals are important for understanding electronic transitions (i.e., UV-Vis spectroscopy) and the nature of the LUMO, which plays a key role in its reactivity. The cyclopentadienyl ligands are strong-field ligands, leading to a large energy splitting of the d-orbitals.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structural assignment. DFT calculations are widely used to predict NMR chemical shifts and vibrational frequencies.

For this compound, the calculated ¹H NMR chemical shift of the hydride ligands is a key parameter. These calculations can help to understand the electronic factors that influence the shielding of the hydride protons. Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in the experimental infrared (IR) and Raman spectra. The comparison between calculated and experimental data is crucial for confirming the accuracy of the computational model and for gaining a deeper understanding of the molecule's structure and bonding.

Comparison of Calculated and Experimental Spectroscopic Data for Cp₂HfH₂

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (Hydride, ppm) | Data not available in search results | Data not available in search results |

| Hf-H Vibrational Frequency (cm⁻¹) | Data not available in search results | Data not available in search results |

Derivatives and Ligand Modification Strategies

Electronic and Steric Effects of Cyclopentadienyl (B1206354) Ligand Substituents

The electronic and steric environment of the hafnium center in bis(cyclopentadienyl)hafnium dihydride is significantly influenced by the nature of the substituents on the cyclopentadienyl (Cp) ligands. These modifications can alter the electron density at the metal center and control the accessibility of substrates to the active site, thereby impacting the compound's stability and catalytic performance.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the Cp rings directly modulates the electron density at the hafnium center. Electron-donating groups, such as alkyl groups (e.g., methyl, ethyl), increase the electron density at the hafnium atom. This increased electron density can enhance the metal's ability to participate in oxidative addition reactions and can influence the strength of the Hf-H bond. Conversely, electron-withdrawing groups, such as trifluoromethyl or silyl (B83357) groups, decrease the electron density at the hafnium center. This can make the metal center more electrophilic and potentially enhance its reactivity towards nucleophilic substrates.

Steric Effects: The size and arrangement of substituents on the Cp ligands impose steric hindrance around the hafnium center. Bulky substituents can create a more crowded coordination sphere, which can provide kinetic stabilization to the complex by preventing unwanted side reactions or decomposition pathways. For instance, sterically demanding ligands can prevent dimerization of the hafnocene dihydride species. However, excessive steric bulk can also hinder the approach of substrates to the active site, thereby reducing catalytic activity. Therefore, a balance between steric protection and substrate accessibility is often sought.

The interplay of these electronic and steric effects is crucial in designing hafnocene dihydride catalysts with desired properties. For example, in olefin polymerization, the substituents on the Cp ligands can influence the rate of polymerization, the molecular weight of the resulting polymer, and its stereochemistry.

Ansa-Bridged Hafnocene Dihydrides: Synthesis and Reactivity

Ansa-metallocenes are a class of organometallic compounds in which the two cyclopentadienyl rings are linked by a bridging group. In the context of hafnocene dihydrides, these bridges impose significant conformational constraints on the molecule, leading to distinct reactivity compared to their unbridged counterparts.

Synthesis: The synthesis of ansa-bridged hafnocene dihydrides typically begins with the preparation of the corresponding ansa-bridged hafnocene dichloride. This is often achieved by reacting a doubly deprotonated, bridged bis(cyclopentadienyl) ligand with hafnium tetrachloride. The resulting dichloride can then be converted to the dihydride by reaction with a suitable hydride source, such as lithium aluminum hydride or sodium borohydride (B1222165). A variety of bridging groups have been employed, including silylene (-SiR₂-), methylene (B1212753) (-CH₂-), and ethylene (B1197577) (-CH₂CH₂-) units.

Reactivity: The bridge in ansa-hafnocene dihydrides has a profound impact on their reactivity. The bridge restricts the rotation of the Cp rings, leading to a more open coordination sphere at the hafnium center. This can enhance the accessibility of substrates and, in some cases, lead to higher catalytic activity. For instance, certain ansa-bridged hafnocene dihydride derivatives have shown enhanced activity in ethylene polymerization compared to the unbridged this compound. nih.gov The nature of the bridge itself also plays a role; for example, a shorter bridge can lead to a smaller Cp-Hf-Cp angle, which can influence the electronic properties of the metal center. nih.gov

Furthermore, the constrained geometry of ansa-hafnocenes can influence the stereoselectivity of catalytic reactions. By carefully designing the bridge and the substituents on the Cp rings, it is possible to create chiral ansa-hafnocene dihydrides that can catalyze asymmetric transformations.

Supported and Immobilized Hafnocene Dihydride Catalysts

To bridge the gap between homogeneous and heterogeneous catalysis, significant effort has been devoted to the immobilization of hafnocene dihydride and its derivatives onto solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction products and potential for recycling.

Commonly used support materials include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), as well as various polymers. unito.itnii.ac.jp The immobilization can be achieved through several strategies:

Physisorption: The hafnocene complex is adsorbed onto the surface of the support through weak van der Waals forces. This method is simple but can lead to leaching of the catalyst from the support.

Covalent Tethering: The hafnocene complex is chemically bonded to the support. This is often achieved by functionalizing either the cyclopentadienyl ligand or an ancillary ligand with a group that can react with the surface of the support. unito.it This method generally leads to more robust and stable catalysts.

Ion Exchange: For cationic hafnocene derivatives, immobilization can be achieved through ion exchange with a suitable support material.

The nature of the support can have a significant impact on the performance of the immobilized catalyst. For example, the surface acidity of alumina can influence the electronic properties of the supported hafnium center. researchgate.net In some cases, the support can act as a co-catalyst, enhancing the activity of the immobilized complex. researchgate.net Supported hafnocene dihydride catalysts have been investigated for various applications, particularly in olefin polymerization, where they can influence the morphology of the resulting polymer particles.

Influence of Ancillary Ligands on Metal Center Properties

As discussed in the context of cyclopentadienyl ligand substituents (Section 7.1), the electron-donating or electron-withdrawing nature of the ancillary ligands directly impacts the electron density at the hafnium center. More electron-donating ligands increase the electron density, which can make the metal center more nucleophilic and enhance its reactivity in certain catalytic cycles. Conversely, electron-withdrawing ligands can increase the electrophilicity of the hafnium center, making it more susceptible to attack by nucleophiles.

The steric bulk of the ancillary ligands is also a critical factor. Large, bulky ligands can create a sterically congested environment around the hafnium center, which can be advantageous for preventing bimolecular decomposition pathways and for controlling the selectivity of catalytic reactions. However, as noted earlier, excessive steric hindrance can also impede substrate binding and reduce catalytic turnover.

In half-metallocene and post-metallocene systems, the choice of ancillary ligands is even more diverse and offers greater opportunities for fine-tuning the properties of the hafnium center. For example, chelating ancillary ligands can impose specific geometries on the complex, which can have a significant effect on its reactivity and selectivity. The interplay between the electronic and steric effects of the ancillary ligands is a key consideration in the design of tailored hafnium hydride catalysts for specific applications.

Applications in Materials Science and Industrial Processes Excluding Clinical

Precursors for Hafnium-Containing Ceramics and Films (e.g., HfC/C)

While specific studies detailing the use of bis(cyclopentadienyl)hafnium dihydride as a direct precursor for hafnium carbide (HfC) coatings on carbon composites (HfC/C) are not extensively documented in public literature, the general class of organohafnium compounds is of significant interest in chemical vapor deposition (CVD) processes. Typically, precursors like hafnium tetrachloride (HfCl₄) are used in combination with a carbon source such as methane (B114726) to deposit HfC coatings. semanticscholar.orgresearchgate.net These coatings are highly sought after for applications requiring extreme temperature and wear resistance.

Organometallic precursors, including cyclopentadienyl-type compounds, are explored for CVD and atomic layer deposition (ALD) due to their potential for lower deposition temperatures and reduced halogen contamination compared to inorganic precursors like HfCl₄. tosoh.co.jpgoogle.com For instance, other bis(cyclopentadienyl) hafnium derivatives, such as bis(cyclopentadienyl)hafnium dimethyl, have been investigated as alternative precursors for hafnium oxide deposition. google.com The thermal decomposition of this compound would be expected to yield hafnium-containing species that could react with a carbon source to form HfC, although the specific reaction pathways and efficiencies for this particular compound in a CVD process for HfC/C composites require further dedicated research.

Table 1: Comparison of Precursors for Hafnium-Containing Film Deposition

| Precursor Type | Example Compound | Deposition Method(s) | Key Advantages | Key Challenges |

| Inorganic Halide | Hafnium tetrachloride (HfCl₄) | CVD | Well-established process, high purity films | High deposition temperatures, potential halogen contamination |

| Organometallic | Bis(cyclopentadienyl)hafnium dimethyl | ALD, CVD | Lower deposition temperatures, halogen-free | Solid with low volatility, transport issues |

| Organometallic | Tetrakis(dimethylamino)hafnium(IV) | ALD, CVD | Good volatility | Sensitivity to oxygen and moisture, thermal lability |

Integration into Polymer Science and Engineering for Advanced Materials

This compound, like its more commonly studied analogue bis(cyclopentadienyl)hafnium dichloride, is recognized for its role as a catalyst in olefin polymerization. samaterials.comevitachem.comresearchgate.net The hafnium center, stabilized by the two cyclopentadienyl (B1206354) rings, can act as a catalytic site for the polymerization of monomers like ethylene (B1197577) and propylene (B89431). samaterials.com